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Abstract
Untargeted metabolomics is a powerful hypothesis-generating tool for comprehensive

metabolite profiling in complex biological samples. The accuracy and reproducibility of this

approach heavily rely on the use of internal standards to control for variations during sample

preparation and analysis. This application note details a robust workflow for untargeted

metabolomics using liquid chromatography-mass spectrometry (LC-MS/MS) with a specific

focus on the novel deuterated phosphatidylethanolamine internal standard, 17:0-14:1 PE-d5.

We provide detailed protocols for plasma sample preparation, LC-MS/MS analysis, and data

processing. The inclusion of 17:0-14:1 PE-d5 allows for reliable normalization of a broad range

of lipids, enhancing the quality of untargeted lipidomics data for biomarker discovery and

pathway analysis in drug development and clinical research.

Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids,

provides a functional readout of the physiological state of an organism. Untargeted

metabolomics aims to measure as many metabolites as possible in a sample to identify novel

biomarkers and elucidate metabolic pathways affected by disease, drug treatment, or genetic

modifications.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12403160?utm_src=pdf-interest
https://www.benchchem.com/product/b12403160?utm_src=pdf-body
https://www.benchchem.com/product/b12403160?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23598882/
https://www.chromatographyonline.com/view/untargeted-lc-ms-lipidomics-with-data-independent-acquisition-using-sequential-window-acquisition-of-all-theoretical-fragment-ion-spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS/MS) is a cornerstone technique in untargeted metabolomics due to its high sensitivity,

resolution, and broad coverage of metabolites.[1][3]

A significant challenge in untargeted metabolomics is mitigating analytical variability introduced

during sample handling, extraction, and instrument analysis.[4] Internal standards are crucial

for addressing this challenge by providing a reference point for normalization.[5] Stable

isotope-labeled internal standards, such as the deuterated 17:0-14:1 PE-d5, are ideal as they

co-elute with their endogenous counterparts and behave similarly during extraction and

ionization, but are distinguishable by their mass.[6]

Phosphatidylethanolamines (PEs) are a major class of phospholipids in cellular membranes,

playing critical roles in membrane structure, fusion, and cell signaling.[7][8][9] Dysregulation of

PE metabolism has been implicated in various diseases. The use of a PE-based internal

standard is therefore highly relevant for studies investigating lipid metabolism. This application

note provides a comprehensive guide for researchers, scientists, and drug development

professionals on implementing an untargeted metabolomics workflow using 17:0-14:1 PE-d5.

Experimental Workflow
The overall workflow for untargeted metabolomics using the 17:0-14:1 PE-d5 internal standard

is depicted below. This process begins with sample collection and proceeds through lipid

extraction with the internal standard, LC-MS/MS analysis, data processing, and finally statistical

analysis and biological interpretation.
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Figure 1: Untargeted metabolomics experimental workflow.
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Protocols
Materials and Reagents

17:0-14:1 PE-d5 (1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5)

solution (1 mg/mL in a suitable solvent)

Human plasma (or other biological sample)

Methanol (LC-MS grade)

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

Water (LC-MS grade)

Internal Standard Spiking Solution: Prepare a working solution of 17:0-14:1 PE-d5 in

methanol. The final concentration should be determined based on the expected levels of

endogenous PEs in the sample to ensure a robust signal without causing ion suppression. A

typical starting concentration is 10 µg/mL.

Plasma Lipid Extraction Protocol
This protocol is a modified version of the Matyash method, which is effective for extracting a

broad range of lipids.

Sample Thawing: Thaw frozen plasma samples on ice.

Internal Standard Addition: In a 2 mL microcentrifuge tube, add 20 µL of plasma. To this, add

10 µL of the 17:0-14:1 PE-d5 internal standard working solution.

Methanol Addition: Add 225 µL of cold methanol and vortex for 30 seconds.

MTBE Addition: Add 750 µL of cold MTBE, vortex for 1 minute, and shake for 10 minutes at

4°C.

Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for

20 seconds and centrifuge at 14,000 x g for 5 minutes.
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Supernatant Collection: Carefully collect the upper organic layer (containing the lipids) and

transfer it to a new tube.

Drying: Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal

evaporator.

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS

analysis, such as isopropanol:acetonitrile:water (2:1:1 v/v/v).

LC-MS/MS Analysis Protocol
The following are general parameters for a reverse-phase LC-MS/MS analysis suitable for

untargeted lipidomics. These may need to be optimized for your specific instrumentation.
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Parameter Setting

LC System

High-Performance Liquid Chromatography

(HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Column
C18 reverse-phase column (e.g., 2.1 x 100 mm,

1.8 µm particle size)

Mobile Phase A
Acetonitrile:Water (60:40) with 10 mM

ammonium formate and 0.1% formic acid

Mobile Phase B
Isopropanol:Acetonitrile (90:10) with 10 mM

ammonium formate and 0.1% formic acid

Gradient

Start with 30% B, increase to 100% B over 20

minutes, hold for 5 minutes, then return to initial

conditions.

Flow Rate 0.3 mL/min

Column Temperature 50°C

Injection Volume 5 µL

Mass Spectrometer
Quadrupole Time-of-Flight (QTOF) or Orbitrap

Mass Spectrometer

Ionization Mode
Electrospray Ionization (ESI), positive and

negative modes acquired separately

Scan Range 100-1500 m/z

Capillary Voltage 3.5 kV (positive), -3.0 kV (negative)

Source Temperature 325°C

Data Acquisition
Data-dependent acquisition (DDA) or data-

independent acquisition (DIA)

Data Presentation
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Following data acquisition, the raw data is processed using software such as XCMS, MS-DIAL,

or vendor-specific software.[1] The key steps include peak picking, retention time alignment,

and normalization to the internal standard (17:0-14:1 PE-d5). The peak area of each detected

feature is divided by the peak area of the internal standard in the same sample to correct for

analytical variability.

The processed data can be summarized in tables for comparison between different

experimental groups.

Table 1: Representative Normalized Peak Areas of Key Lipid Species

Lipid
Species

m/z
Retention
Time (min)

Group A
(Mean
Normalized
Area ± SD)

Group B
(Mean
Normalized
Area ± SD)

p-value

LysoPC(18:0) 524.367 8.2 1.25 ± 0.15 1.89 ± 0.21 <0.01

PC(34:1) 760.585 15.6 2.54 ± 0.32 1.76 ± 0.25 <0.05

PE(38:4) 766.559 16.8 0.89 ± 0.11 1.52 ± 0.18 <0.01

TG(52:2) 857.788 22.1 3.12 ± 0.45 4.58 ± 0.67 <0.01

Table 2: Quality Control Metrics for the 17:0-14:1 PE-d5 Internal Standard

QC Parameter Value

Retention Time CV (%) < 1%

Peak Area CV (%) in QC Samples < 15%

Mass Accuracy (ppm) < 5

Phosphatidylethanolamine in Cellular Signaling
Phosphatidylethanolamines are not merely structural components of membranes; they are also

integral to various cellular signaling pathways. The diagram below illustrates the main synthesis

pathways of PE, which are critical for maintaining cellular homeostasis. The Kennedy pathway
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is the primary route for de novo synthesis, while the phosphatidylserine decarboxylase (PSD)

pathway provides a key source of PE in mitochondria.[8]
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Figure 2: Phosphatidylethanolamine synthesis and cellular roles.

Conclusion
The use of the 17:0-14:1 PE-d5 internal standard provides a reliable method for normalization

in untargeted metabolomics, particularly for studies focused on lipid metabolism. The detailed

protocols and workflow presented in this application note offer a robust framework for

researchers to obtain high-quality, reproducible data. This approach can significantly enhance

the discovery of novel biomarkers and the understanding of metabolic pathways in various

research and development settings, ultimately accelerating the drug development process and

advancing personalized medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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